1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl-
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Overview
Description
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head group, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-1-dodecanamine with 2-chloropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group is generally resistant to reduction.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Substitution: The major products are the substituted derivatives where the hydroxyl group is replaced by another functional group.
Scientific Research Applications
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a transfection agent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is primarily based on its ability to disrupt lipid membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic quaternary ammonium head interacts with the aqueous environment, leading to membrane destabilization. This property is particularly useful in antimicrobial applications, where it can disrupt the cell membranes of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecanaminium, N,N-didodecyl-N-(2-hydroxypropyl)-
- 1-Dodecanaminium, N-dodecyl-N-[3-(dodecyloxy)-2-hydroxypropyl]-
Uniqueness
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is unique due to its specific combination of a dodecyl chain and a hydroxypropyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other similar compounds that may lack the hydroxypropyl group or have different alkyl chain lengths.
Properties
CAS No. |
149228-27-3 |
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Molecular Formula |
C17H38NO+ |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
dodecyl-(2-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C17H38NO/c1-5-6-7-8-9-10-11-12-13-14-15-18(3,4)16-17(2)19/h17,19H,5-16H2,1-4H3/q+1 |
InChI Key |
SDAMFUVRUIHGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C)O |
Origin of Product |
United States |
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